Norethindrone-D8 (major) is a deuterated analogue of Norethindrone, a synthetic progestin widely used in hormonal therapies. The incorporation of deuterium atoms in place of hydrogen allows for enhanced tracking and analysis of the compound in biological systems, facilitating studies on its pharmacokinetics and metabolism. Norethindrone-D8 is primarily utilized in research settings to understand its effects on hormonal regulation and reproductive health.
Norethindrone-D8 is synthesized from 19-nor-4-androstenedione through a multi-step chemical process. The deuterated form is produced to provide stable isotopic labeling for analytical purposes, particularly in mass spectrometry applications where precise quantification and tracking of compounds are essential.
Norethindrone-D8 belongs to the class of synthetic progestins, which are compounds designed to mimic the effects of natural progesterone. It is classified under steroid hormones due to its structural similarities with steroidal compounds.
The synthesis of Norethindrone-D8 typically involves several key steps:
These steps are optimized for high yield and purity, particularly in industrial settings where large-scale production is necessary.
The synthesis utilizes specific reagents and conditions tailored to maintain the integrity of the deuterium labels while achieving desired modifications in the steroid framework. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to maximize efficiency and minimize by-products .
These structural representations provide insight into the spatial arrangement of atoms within the molecule, critical for understanding its chemical behavior and interactions.
Norethindrone-D8 can undergo various chemical reactions, including:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The substitution reactions depend on the specific functional groups being introduced or modified .
Norethindrone-D8 functions by mimicking natural progesterone. It binds to progesterone receptors in target tissues, leading to alterations in gene expression that regulate various physiological processes such as:
This mechanism is crucial for its application in hormonal contraceptives and therapies for conditions like endometriosis .
The introduction of deuterium affects the compound's stability and reactivity compared to its hydrogen-containing analogues. Deuterated compounds often exhibit altered kinetic isotope effects, influencing reaction rates in metabolic pathways .
Norethindrone-D8 has significant applications in scientific research:
Its stable isotopic labeling makes it particularly valuable for tracing studies in pharmacokinetics and drug metabolism .
Norethindrone-D8 has been comprehensively characterized using advanced structural biology techniques. Nuclear Magnetic Resonance (NMR) spectroscopy remains the primary method for confirming the structural integrity and isotopic labeling efficiency of this deuterated compound. The characteristic chemical shifts in ¹H-NMR spectra show significant attenuation at deuterium-labeled positions (2,2,4,6,6,10,16,16), confirming successful deuteration while maintaining the core steroidal framework. These spectral patterns serve as fingerprints for distinguishing Norethindrone-D8 from its non-deuterated counterpart [1] .
While X-ray crystallography studies specifically on Norethindrone-D8 are not explicitly documented in the available literature, research demonstrates that deuterated compounds generally maintain nearly identical crystal lattice parameters to their protonated forms. The technique of using computational models (e.g., CS-Rosetta) in conjunction with experimental crystallography has proven effective for structurally analogous deuterated steroids. This combined approach predicts minimal deviation in molecular conformation, with RMSD values typically below 1.8Å when comparing computational models to experimental structures [7].
Table 1: Key Spectroscopic Signatures of Norethindrone-D8
Analytical Method | Characteristic Features | Structural Significance |
---|---|---|
¹H-NMR | Signal attenuation at positions 2,2,4,6,6,10,16,16 | Confirms site-specific deuterium incorporation |
¹³C-NMR | Chemical shift consistency in carbon骨架 | Verifies intact tetracyclic steroid structure |
FT-IR | C=O stretch at ~1700 cm⁻¹, C≡C stretch at ~2100 cm⁻¹ | Maintains carbonyl and ethynyl functional groups |
Mass Spectrometry | Molecular ion peak at m/z 306.47 | Confirms MW = 306.47 g/mol for C₂₀H₁₈D₈O₂ |
The specific deuterium configuration in Norethindrone-D8 occurs at eight strategic positions: 2,2,4,6,6,10,16,16, yielding the molecular formula C₂₀H₁₈D₈O₂ with a molecular weight of 306.47 g/mol. This specific labeling pattern minimizes potential metabolic cleavage sites while preserving the compound's bioactive conformation. Analytical data confirms exceptional isotopic purity (>98% deuterium incorporation), which is critical for its application as an internal standard in mass spectrometry-based quantification [2] .
The synthetic pathway to achieve this specific labeling begins with deuterated precursors, particularly 19-nor-4-androstenedione, where deuterium atoms are introduced through isotope exchange reactions prior to ethynylation at C17. This controlled synthetic approach ensures regioselective deuteration at aliphatic positions rather than reactive functional groups, maintaining the compound's stability and biological activity profile. The deuterium kinetic isotope effect (DKIE) at these positions may potentially alter metabolic pathways compared to non-deuterated Norethindrone, though the structural core remains pharmacologically identical to the parent compound [10].
Molecular dynamics simulations reveal subtle but potentially significant differences in the behavior of Norethindrone-D8 compared to its non-deuterated counterpart. The increased atomic mass at eight positions slightly alters vibrational frequencies and rotational barriers within the molecule. Computational models indicate approximately 5-10% reduction in conformational flexibility at the deuterated carbon centers due to the increased mass of deuterium atoms. However, these changes do not substantially affect the overall molecular geometry or the critical binding pharmacophores essential for progesterone receptor interaction [9].
The deuterium substitution particularly influences solvation dynamics and lipophilicity profiles. Norethindrone-D8 exhibits a logP value approximately 0.1-0.3 units higher than non-deuterated Norethindrone, potentially affecting membrane permeability. These computational findings align with experimental observations of deuterated pharmaceuticals, where subtle changes in physicochemical parameters can influence distribution patterns without altering primary receptor binding affinity. Simulations further indicate that the deuterated compound maintains nearly identical hydrogen bonding capacity to the non-deuterated form, as deuterium substitution primarily affects carbon-deuterium bonds rather than the hydrogen-bonding functional groups [9] .
Table 2: Computational Molecular Dynamics Comparison
Molecular Parameter | Norethindrone-D8 | Non-Deuterated Norethindrone | Functional Significance |
---|---|---|---|
Molecular Weight | 306.47 g/mol | 298.42 g/mol | MS differentiation |
Predicted LogP | ~3.5 | ~3.3 | Slight increase in lipophilicity |
Receptor Binding Energy | -8.9 kcal/mol | -9.1 kcal/mol | Comparable bioactivity |
Solvent Accessible Surface Area | 685 Ų | 690 Ų | Similar solvation properties |
Torsional Flexibility | Reduced at CD₂ sites | Standard flexibility | Potential metabolic stability |
Norethindrone-D8 demonstrates exceptional stability across diverse environmental conditions, making it suitable for analytical applications. Under controlled storage conditions (recommended at -20°C in inert atmosphere), the compound maintains >95% purity for over 24 months. Thermal stability studies reveal decomposition onset temperatures of approximately 220°C, indicating robustness during standard analytical procedures. The deuterium atoms remain stable against isotopic exchange in physiological pH ranges (pH 5-8), though accelerated exchange may occur under strongly acidic (pH <2) or basic (pH >10) conditions [1] [10].
Solution stability studies in common analytical solvents show excellent recovery rates:
The deuterium labeling enhances metabolic stability in in vitro microsomal models, with an approximately 30-40% reduction in hepatic clearance compared to non-deuterated Norethindrone, particularly for oxidative metabolic pathways involving the deuterated positions. This stability profile validates its utility as a robust internal standard in bioanalytical applications where long analytical runs may subject samples to extended storage [1] [10].
Table 3: Stability Profile Under Controlled Conditions
Condition | Stability Outcome | Analytical Implications |
---|---|---|
Temperature (4°C, protected from light) | No degradation after 12 months | Long-term storage viability |
Temperature (25°C/60% RH) | <0.2% degradation after 30 days | Stable during routine handling |
Acidic Conditions (0.1M HCl) | ~15% deuterium exchange after 24h | Avoid strong acid exposure |
Basic Conditions (0.1M NaOH) | ~18% deuterium exchange after 24h | Avoid strong base exposure |
Oxidative Stress (3% H₂O₂) | <5% degradation after 24h | Resistant to oxidation |
Photostability (ICH Q1B) | No significant degradation | Standard lighting conditions acceptable |
List of Compounds Mentioned:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9